2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound with the molecular formula C12H13BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide using 5-oxopyrrolidine and appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the pyrrolidinone moiety can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH or K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and 5-oxopyrrolidine.
Scientific Research Applications
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxyaniline: Similar structure but lacks the pyrrolidinone moiety.
3-bromo-5-methoxypyridine: Contains a pyridine ring instead of a benzamide core.
2-bromo-5-methoxy-1,3-dimethylbenzene: Similar aromatic structure but different functional groups .
Uniqueness
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-18-8-2-3-10(13)9(5-8)12(17)15-7-4-11(16)14-6-7/h2-3,5,7H,4,6H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHPJZKSGJMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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